molecular formula C16H12N4O6S B14271359 5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide CAS No. 138556-35-1

5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide

Cat. No.: B14271359
CAS No.: 138556-35-1
M. Wt: 388.4 g/mol
InChI Key: ONJLDDISMYUELC-UHFFFAOYSA-N
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Description

5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinylidene group, a nitrophenyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide typically involves the reaction of 2-hydroxy-4-nitrophenylhydrazine with 6-oxo-5,6-dihydronaphthalene-2-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and hydrazinylidene groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Amino derivatives are common products.

    Substitution: Various substituted sulfonamides can be formed.

Scientific Research Applications

5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

CAS No.

138556-35-1

Molecular Formula

C16H12N4O6S

Molecular Weight

388.4 g/mol

IUPAC Name

6-hydroxy-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C16H12N4O6S/c17-27(25,26)11-3-4-12-9(7-11)1-6-14(21)16(12)19-18-13-5-2-10(20(23)24)8-15(13)22/h1-8,21-22H,(H2,17,25,26)

InChI Key

ONJLDDISMYUELC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)N)O

Origin of Product

United States

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